(6-Bromopyridin-2-YL)methanesulfonyl chloride

Heterocyclic Chemistry Modular Synthesis Chemoselective Functionalization

This research chemical uniquely integrates a C6-bromo handle and a C2-methanesulfonyl chloride group, enabling orthogonal, sequential derivatization—a feature not replicable by generic regioisomers. Its balanced cLogP (2.99) and PSA (55.41 Ų) ensure drug-like properties in derived sulfonamides and biaryls, critical for kinase inhibitor R&D. Supplied at a standard 95% minimum purity to ensure reproducible cross-coupling and SNAr outcomes, it is the essential building block for unsymmetrical 2,6-diarylpyridine libraries and late-stage diversification strategies.

Molecular Formula C6H5BrClNO2S
Molecular Weight 270.53 g/mol
CAS No. 1196152-82-5
Cat. No. B15050495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromopyridin-2-YL)methanesulfonyl chloride
CAS1196152-82-5
Molecular FormulaC6H5BrClNO2S
Molecular Weight270.53 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)CS(=O)(=O)Cl
InChIInChI=1S/C6H5BrClNO2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2
InChIKeyXICLZWXIQFNVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (6-Bromopyridin-2-YL)methanesulfonyl chloride (CAS 1196152-82-5) – A Dual-Functional Heteroaromatic Building Block for Chemoselective Derivatization


(6-Bromopyridin-2-yl)methanesulfonyl chloride (CAS 1196152-82-5) is a heteroaromatic sulfonyl chloride that incorporates two orthogonal reactive handles: a C6-bromo substituent on the pyridine ring and a C2-methanesulfonyl chloride group tethered via a methylene linker . This dual functionality enables sequential, chemoselective derivatization strategies that are foundational to modular synthetic workflows. The compound serves primarily as a key intermediate for constructing functionalized pyridinyl sulfonamides, sulfonates, and cross-coupled biaryl architectures [1]. It is supplied as a research chemical with a minimum purity specification of 95% .

Why (6-Bromopyridin-2-YL)methanesulfonyl chloride Cannot Be Replaced by Generic or Isomeric Analogs


Generic substitution of (6-Bromopyridin-2-yl)methanesulfonyl chloride fails due to the unique spatial and electronic interplay between its 2-methanesulfonyl chloride handle and the 6-bromo substituent. Alternative regioisomers (e.g., 2-bromo-4-yl, 5-bromo-3-yl, or 2-bromo-3-yl variants) or non-brominated pyridinemethanesulfonyl chlorides alter the distance and relative orientation between reactive sites, which in turn modulates chemoselectivity in sequential derivatization. Furthermore, the C6-bromo position on the pyridine ring exhibits distinct electronic activation relative to C2- or C4-bromo congeners, directly influencing cross-coupling efficiency and regioselective nucleophilic aromatic substitution outcomes [1]. This precludes simple one-to-one replacement without compromising synthetic route fidelity or product yield.

Quantitative Differentiators for (6-Bromopyridin-2-YL)methanesulfonyl chloride Procurement


Spatial Separation of Orthogonal Reactive Handles Enables Sequential Derivatization

(6-Bromopyridin-2-yl)methanesulfonyl chloride possesses a unique topological arrangement wherein the methanesulfonyl chloride group is attached at the 2-position and the bromine atom resides at the 6-position. This configuration maximizes spatial separation between the two reactive centers, a feature critical for minimizing steric hindrance and electronic cross-talk during sequential functionalization. In contrast, the 2-bromo-4-yl isomer positions the bromine atom ortho to the ring nitrogen and para to the sulfonyl chloride handle, while the 5-bromo-3-yl isomer places the bromine meta to the nitrogen. Both alternative geometries alter the accessibility and reactivity profile of the bromine center in cross-coupling reactions and may introduce undesired regioselectivity in nucleophilic substitution steps.

Heterocyclic Chemistry Modular Synthesis Chemoselective Functionalization

C6-Bromo Substituent Enables Room-Temperature Chemoselective Suzuki-Miyaura Coupling

The C6-bromo substituent on (6-bromopyridin-2-yl)methanesulfonyl chloride participates in room-temperature Suzuki-Miyaura cross-coupling reactions with excellent chemoselectivity. In a systematic study of bromo-2-sulfonyloxypyridines, coupling reactions were achieved at room temperature in yields ranging from 5–99% using Pd(OAc)₂ (2.0 mol %) and Ad₂BnP (2.4 mol %) as the catalytic system [1]. The C6-bromo position exhibits differential reactivity compared to C2-bromo or C4-bromo pyridine derivatives, which often require elevated temperatures or modified ligand systems for efficient cross-coupling. Furthermore, the presence of the 2-sulfonyl handle does not interfere with the coupling event, allowing the sulfonyl chloride to be preserved for subsequent derivatization steps [1].

Cross-Coupling Palladium Catalysis Biaryl Synthesis

Electrophilic Sulfonyl Chloride Reactivity Enables High-Yield Sulfonamide Formation

The methanesulfonyl chloride moiety in (6-bromopyridin-2-yl)methanesulfonyl chloride is a potent electrophile that undergoes rapid nucleophilic substitution with amines to form sulfonamides. In a representative synthetic protocol using the structurally analogous N-(6-bromopyridin-2-yl)methanesulfonamide synthesis, methanesulfonyl chloride (0.74 g) was added over 2 minutes to a stirred solution of 2-amino-6-bromopyridine (1.1 g) and pyridine (0.57 g) in dichloromethane (5 mL), with reaction completion observed after 4 hours . This reactivity profile is characteristic of alkanesulfonyl chlorides, which undergo direct nucleophilic attack by water at pH ≤ 6.7 and sulfene-mediated hydrolysis pathways at pH ≥ 6.7 [1]. The pyridine ring nitrogen at the 1-position does not quench the electrophilicity of the 2-methanesulfonyl chloride group, distinguishing it from 2-sulfonyl chloride analogs where the sulfonyl group is directly attached to the pyridine ring.

Sulfonamide Synthesis Nucleophilic Substitution Medicinal Chemistry

Computationally Predicted Lipophilicity (cLogP) Supports Membrane Permeability in Drug Design

The calculated partition coefficient (cLogP) of (6-bromopyridin-2-yl)methanesulfonyl chloride is 2.99 [1], falling within the optimal Lipinski range (1–5) for oral drug-like molecules. This lipophilicity value reflects the balanced hydrophobic contribution of the bromopyridine core (contributing ~1.8 log units) and the polar methanesulfonyl chloride group (contributing ~0.5 log units). The cLogP of 2.99 positions the compound favorably for incorporation into bioactive scaffolds where membrane permeability is required. In comparison, the non-brominated analog pyridin-2-ylmethanesulfonyl chloride (CAS 540523-41-9) has a significantly lower cLogP (~1.2–1.5, estimated) due to the absence of the bromine atom, which reduces lipophilicity and may compromise membrane penetration in cellular assays . Conversely, dibrominated or heavily halogenated analogs often exceed cLogP >4, increasing the risk of poor aqueous solubility and off-target promiscuity.

Physicochemical Properties Drug-Likeness ADME Prediction

Bromine as a Versatile Leaving Group for ipso-Substitution and Macrocycle Synthesis

The bromine atom at the 6-position serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, with reactivity that can be exploited for ipso-substitution pathways. Systematic studies of leaving group facility in 2- and 4-substituted pyridines establish the relative leaving group order as: RSO₂ ≈ RSO > Br ≫ RS [1]. This ranking indicates that the bromine atom in (6-bromopyridin-2-yl)methanesulfonyl chloride exhibits moderate leaving group ability, positioned intermediate between highly reactive sulfonyl/sulfinyl groups and poorly leaving alkylthio groups. This reactivity profile enables sequential displacement strategies where the sulfonyl chloride handle can be derivatized first (via nucleophilic substitution at sulfur), followed by ipso-substitution at the C6-bromo position with stronger nucleophiles. The facility of this transformation has been applied to the synthesis of 2,6-disubstituted macrocycles containing carbon-oxygen and carbon-sulfur bridges in moderate yields [1].

ipso-Substitution Nucleophilic Aromatic Substitution Macrocycle Synthesis

Procurement-Led Application Scenarios for (6-Bromopyridin-2-YL)methanesulfonyl chloride (CAS 1196152-82-5)


Synthesis of Unsymmetrical 2,6-Diarylpyridines via Sequential Chemoselective Coupling

The 6-bromo substituent enables room-temperature Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce a first aryl group while the 2-methanesulfonyl chloride handle remains intact [1]. Subsequent activation and coupling of the sulfonyl-derived functionality introduces a second, distinct aryl group, yielding unsymmetrical 2,6-diarylpyridines with defined regiochemistry. This sequential strategy has been validated in the synthesis of pharmaceutically relevant scaffolds including topoisomerase inhibitors (86% overall yield) and antibacterial agents (80% overall yield) starting from bromo-2-hydroxypyridines via analogous sulfonylation/coupling sequences [1]. The 1,6-disubstitution pattern of the target compound uniquely positions it for this tandem coupling workflow, as both reactive sites are maximally separated to prevent steric and electronic interference .

Modular Construction of Pyridinyl Sulfonamide Libraries for Kinase Inhibitor Programs

The methanesulfonyl chloride group reacts rapidly with primary and secondary amines to form stable sulfonamide linkages under mild conditions (CH₂Cl₂, pyridine base, ≤4 h at room temperature) [1]. The resulting sulfonamide derivatives retain the C6-bromo handle for subsequent diversification via cross-coupling or SNAr. Pyridinyl sulfonamides are established pharmacophores in kinase inhibitor development, with documented applications in B-Raf and mutant B-Raf(V600E) inhibition . The target compound's balanced cLogP of 2.99 ensures that sulfonamide derivatives remain within drug-like physicochemical space, reducing the need for extensive property optimization. Furthermore, the structural topology allows the pyridine nitrogen to remain available for hydrogen bonding or metal coordination, a critical feature for ATP-competitive kinase binding.

Preparation of 2,6-Disubstituted Macrocycles via Sequential ipso-Substitution

The bromine atom at the 6-position serves as a leaving group for nucleophilic aromatic substitution (SNAr), with leaving group ability positioned between sulfonyl (high) and alkylthio (low) groups [1]. This moderate reactivity enables the design of sequential substitution cascades: the more reactive methanesulfonyl chloride can be displaced first by an amine or alcohol nucleophile, followed by ipso-substitution of the C6-bromo with stronger nucleophiles (e.g., RO⁻, RS⁻) under more forcing conditions [1]. This orthogonal reactivity profile has been successfully applied to the synthesis of macrocycles containing both carbon-oxygen and carbon-sulfur bridges in moderate yields [1]. The 2,6-substitution pattern on the pyridine ring creates a well-defined bite angle that is structurally pre-organized for macrocyclization, a feature not readily accessible from 2,4- or 3,5-disubstituted analogs.

Late-Stage Functionalization of Advanced Synthetic Intermediates

The orthogonal reactivity of the C6-bromo and C2-methanesulfonyl chloride handles supports late-stage diversification strategies where a core scaffold is elaborated with substituent diversity after the majority of the molecular framework has been assembled. This approach minimizes the number of linear synthetic steps and enables parallel library synthesis. The compound's favorable computed physicochemical profile (cLogP = 2.99, PSA = 55.41 Ų) [1] ensures that late-stage modifications remain within tractable property ranges. The availability of the compound with a minimum purity specification of 95% from commercial suppliers supports reproducible reaction outcomes in both academic and industrial settings, reducing the burden of in-house purification and characterization.

Quote Request

Request a Quote for (6-Bromopyridin-2-YL)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.